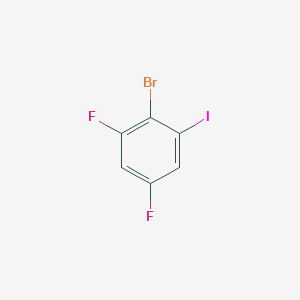

1-Bromo-2,4-difluoro-6-iodobenzene

Description

Overview of Halogenated Benzene (B151609) Derivatives in Organic Synthesis

Halogenated benzene derivatives are fundamental building blocks in organic synthesis. The process of introducing a halogen to a benzene ring, known as halogenation, is a crucial first step in the creation of a wide array of organic compounds. numberanalytics.com This substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine) modifies the chemical and physical properties of the benzene ring, rendering it more reactive and versatile for subsequent chemical transformations. numberanalytics.comstudymind.co.uk

These derivatives serve as key intermediates in the production of numerous commercially important products, including pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and other specialty chemicals. numberanalytics.comnbinno.com The specific halogen and its position on the benzene ring dictate the compound's reactivity and its suitability for various synthetic applications. For instance, the carbon-halogen bond can be targeted in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

The Distinctive Role of Polyhalogenation in Tuning Aromatic Reactivity

The presence of multiple halogen atoms on a benzene ring, known as polyhalogenation, offers a sophisticated method for fine-tuning the reactivity of the aromatic system. mdpi.com Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions, meaning they decrease the reactivity of the benzene ring compared to benzene itself. msu.edulibretexts.org This is due to their inductive effect, where their high electronegativity withdraws electron density from the ring. libretexts.org

However, halogens also possess a resonance effect, where their lone pairs of electrons can be donated to the aromatic system. libretexts.org In polyhalogenated benzenes, the interplay between the inductive and resonance effects of multiple halogens, along with steric considerations, allows for precise control over which positions on the ring are most susceptible to reaction. studentdoctor.net The differing reactivity of the various carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in nucleophilic and organometallic reactions further enhances the synthetic utility of polyhalogenated aromatics. ncerthelp.com This differential reactivity allows for selective transformations at specific sites on the ring, a critical aspect in the construction of complex molecular architectures.

Positioning 1-Bromo-2,4-difluoro-6-iodobenzene within Contemporary Chemical Research

This compound is a prime example of a polyhalogenated aromatic compound with significant potential in modern chemical research. Its unique substitution pattern, featuring three different halogen atoms—bromine, fluorine, and iodine—at specific positions on the benzene ring, makes it a highly versatile and valuable synthetic intermediate. The distinct reactivities of the iodo, bromo, and fluoro groups allow for a programmed, stepwise functionalization of the aromatic ring.

The presence of the highly reactive iodine atom makes it a suitable substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-based substituents. wikipedia.org The bromine atom offers a second site for similar transformations under different reaction conditions. Meanwhile, the fluorine atoms significantly influence the electronic nature of the ring and can enhance the stability and modulate the properties of the final products. This strategic arrangement of halogens positions this compound as a key building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂BrF₂I |

| Molecular Weight | 318.89 g/mol |

| MDL Number | MFCD08458121 |

Table 1: Physicochemical data for this compound. cookechem.com

Spectroscopic Data

Synthesis and Reactivity

The synthesis of polyhalogenated benzenes like this compound often involves multi-step procedures. A common strategy involves the diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction to introduce a halogen. For example, the synthesis of 1-bromo-2-fluorobenzene (B92463) can be achieved from o-bromoaniline through a modified Schiemann reaction. orgsyn.org The introduction of multiple different halogens requires careful planning of the synthetic route to ensure the correct regiochemistry.

The reactivity of this compound is dictated by the distinct nature of its three halogen substituents. The carbon-iodine bond is the most reactive towards a variety of transformations, including metal-halogen exchange and cross-coupling reactions. This allows for the selective introduction of a functional group at the position of the iodine atom. Subsequently, the less reactive carbon-bromine bond can be targeted for a second functionalization under more forcing conditions. The fluorine atoms are generally unreactive under these conditions and serve to modulate the electronic properties of the ring and the final product. This differential reactivity is a key feature that makes this compound a valuable and versatile tool in organic synthesis.

Applications in Organic Synthesis

The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of a wide range of organic molecules. Its utility stems from the ability to selectively functionalize the different halogen positions.

Use in Cross-Coupling Reactions

The presence of both bromine and iodine atoms on the aromatic ring makes this compound an excellent substrate for sequential cross-coupling reactions. The greater reactivity of the carbon-iodine bond allows for selective coupling at this position, leaving the carbon-bromine bond intact for a subsequent reaction. wikipedia.org This stepwise approach is highly valuable for the controlled and efficient synthesis of complex, unsymmetrically substituted aromatic compounds. These products can be important intermediates for pharmaceuticals, agrochemicals, and materials science. nbinno.com

Role as a Precursor for Complex Molecules

Due to its multiple reactive sites, this compound serves as a versatile precursor for the synthesis of highly functionalized aromatic compounds. By carefully choosing the reaction conditions and coupling partners, a diverse array of substituents can be introduced onto the benzene ring. This allows for the construction of intricate molecular architectures that would be difficult to access through other synthetic routes. The fluorine atoms also play a crucial role, as their incorporation into organic molecules can significantly impact their biological activity, metabolic stability, and other physicochemical properties.

Structure

3D Structure

Properties

Molecular Formula |

C6H2BrF2I |

|---|---|

Molecular Weight |

318.88 g/mol |

IUPAC Name |

2-bromo-1,5-difluoro-3-iodobenzene |

InChI |

InChI=1S/C6H2BrF2I/c7-6-4(9)1-3(8)2-5(6)10/h1-2H |

InChI Key |

VEVFVTZDCHJPJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)I)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2,4 Difluoro 6 Iodobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polyhalogenated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For polyhalogenated benzenes like 1-bromo-2,4-difluoro-6-iodobenzene, multinuclear NMR techniques, including ¹⁹F, ¹³C, and ¹H NMR, provide a detailed picture of the electronic environment and connectivity of the atoms within the molecule.

¹⁹F NMR is particularly sensitive to the electronic environment, with chemical shifts spanning a wide range, making it an excellent probe for substituent effects in fluoroaromatic compounds. wikipedia.orgazom.com In this compound, the two fluorine atoms, F-2 and F-4, are in distinct chemical environments and are expected to show separate resonances.

The chemical shifts of these fluorine atoms are influenced by the electronic effects (inductive and resonance) of the bromine and iodine substituents. Halogens generally exert an inductive-withdrawing effect, but their ability to donate electron density via resonance (p-π donation) also plays a role. For iodine and bromine, the inductive effect is typically dominant.

F-2: This fluorine is flanked by a bromine atom (at C-1) and an iodine atom (at C-6, ortho position). It is also meta to the second fluorine at C-4. The proximity of the bulky and electron-withdrawing bromine and iodine atoms is expected to cause a significant downfield shift for the F-2 resonance compared to 1,3-difluorobenzene.

F-4: This fluorine is meta to the bromine atom and para to the iodine atom. The effect of the para-iodine substituent is particularly noteworthy. While halogens are deactivating, the substituent chemical shift (SCS) values show that iodine can have a deshielding effect, leading to a downfield shift. wikipedia.org

The expected ¹⁹F NMR spectrum would, therefore, consist of two distinct multiplets. The precise chemical shifts can be estimated using empirical additivity rules derived from related polyfluoroaromatic compounds. titech.ac.jpnih.gov

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges and Coupling Constants

| Fluorine Position | Predicted Chemical Shift (ppm vs. CFCl₃) | Expected Coupling Constants (Hz) |

|---|---|---|

| F-2 | -95 to -110 | ³J(F2-H3), ⁴J(F2-H5), ⁵J(F2-F4) |

| F-4 | -100 to -115 | ³J(F4-H3), ³J(F4-H5), ⁵J(F2-F4) |

Note: Predicted values are based on data from analogous compounds like fluorobenzene (B45895) (-113.15 ppm) and p-difluorobenzene (-106.0 ppm) and known substituent effects. colorado.edu Actual values require experimental verification.

¹H NMR Analysis: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to H-3 and H-5 in the aromatic region (typically 6.5-8.5 ppm). stackexchange.com

H-3: This proton is ortho to both F-2 and F-4, and meta to the bromine at C-1. It will appear as a triplet of doublets (td) due to coupling with F-2 (³JHF), F-4 (³JHF), and H-5 (⁴JHH).

H-5: This proton is ortho to F-4 and the iodine at C-6, and meta to the bromine at C-1. It will appear as a doublet of doublets (dd) or a more complex multiplet due to coupling with H-3 (⁴JHH), F-4 (³JHF), and potentially a smaller long-range coupling to F-2 (⁵JHF).

¹³C NMR Analysis: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are heavily influenced by the directly attached halogens.

Carbons bonded to halogens (C-1, C-2, C-4, C-6): These carbons will show the most significant shifts. The carbon attached to iodine (C-6) will experience a strong upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine induces significant shielding. rsc.org This often results in the C-I signal appearing at a much lower chemical shift than predicted by electronegativity alone. Conversely, carbons bonded to fluorine (C-2, C-4) will be significantly deshielded and appear at higher chemical shifts. These signals will also be split into doublets due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz). The carbon bonded to bromine (C-1) will also be shifted, though the effect is less pronounced than for iodine or fluorine. rsc.org

Carbons bonded to hydrogen (C-3, C-5): These signals will also be split by two-bond C-F couplings (²JCF), which are typically in the range of 20-25 Hz.

Table 2: Predicted ¹H and ¹³C NMR Assignments

| Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H-3 | ¹H | ~7.0 - 7.5 | Triplet of Doublets (td) |

| H-5 | ¹H | ~7.2 - 7.8 | Doublet of Doublets (dd) |

| C-1 | ¹³C | ~115 - 125 | Doublet (from ⁵JCF) |

| C-2 | ¹³C | ~160 - 165 (d, ¹JCF) | Doublet of Doublets |

| C-3 | ¹³C | ~110 - 120 (dd, ²JCF) | Doublet of Doublets |

| C-4 | ¹³C | ~158 - 163 (d, ¹JCF) | Doublet of Doublets |

| C-5 | ¹³C | ~125 - 135 (d, ²JCF) | Doublet |

Note: Chemical shifts are relative to TMS. Predicted values are based on general principles for halogenated benzenes. stackexchange.comrsc.orgresearchgate.net Experimental verification is necessary.

To unambiguously assign all the ¹H and ¹³C signals, a suite of two-dimensional (2D) NMR experiments is essential. sdsu.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the correlation between coupled protons. In this case, a cross-peak between the signals for H-3 and H-5 would confirm their four-bond (⁴JHH) coupling relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). columbia.edu It would definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for assigning the quaternary (non-protonated) carbons. For example, the H-3 proton would show correlations to C-1, C-2, C-4, and C-5, while the H-5 proton would show correlations to C-1, C-3, C-4, and C-6. By piecing together these correlations, the entire carbon skeleton can be confirmed, and all carbon signals, including those bearing the halogen substituents, can be assigned with high confidence.

X-ray Crystallography for Solid-State Structure Determinationresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. hackaday.com For a molecule like this compound, this technique would provide invaluable information on bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.gov The strength of this interaction generally increases with the polarizability of the halogen and the presence of electron-withdrawing groups on the donor molecule, following the trend I > Br > Cl > F. nih.govoup.com

In a crystal of this compound, several types of halogen bonds are plausible and would be key features of the supramolecular assembly:

C-I···Br and C-I···F Interactions: The iodine atom, being the most polarizable, is the most potent halogen bond donor. It is expected to form strong interactions with the bromine or fluorine atoms of neighboring molecules, which act as Lewis basic sites.

C-Br···F Interactions: The bromine atom can also act as a halogen bond donor, though weaker than iodine, potentially interacting with a fluorine atom on an adjacent molecule. acs.org

The analysis of the crystal structure would involve identifying these contacts by their distances, which are typically shorter than the sum of the van der Waals radii of the involved atoms, and their geometries, which tend to be linear (e.g., a C-I···Br angle close to 180°). rsc.org These interactions are fundamental to crystal engineering and understanding the material properties of halogenated compounds. nih.govoup.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are instrumental in identifying functional groups and understanding the molecular structure of this compound.

In the infrared spectrum of a substituted benzene (B151609) derivative like this compound, specific regions are characteristic of particular vibrations. The carbon-hydrogen (C-H) stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The carbon-carbon (C-C) stretching vibrations within the benzene ring are observed in the 1600-1400 cm⁻¹ range. The positions of these bands can be influenced by the nature and position of the substituents.

The presence of heavy halogen atoms such as bromine and iodine, as well as the highly electronegative fluorine atoms, significantly influences the vibrational spectra. The carbon-fluorine (C-F) stretching vibrations are typically strong and appear in the 1300-1100 cm⁻¹ region. The carbon-bromine (C-Br) and carbon-iodine (C-I) stretching vibrations are found at lower frequencies, generally in the 700-500 cm⁻¹ and 600-480 cm⁻¹ regions, respectively. Out-of-plane bending vibrations of the C-H bonds are also characteristic and appear in the 900-675 cm⁻¹ range, providing further information about the substitution pattern of the benzene ring.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the benzene ring in this compound would be expected to show strong signals in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic C-C Stretch | 1600-1400 | IR, Raman |

| C-F Stretch | 1300-1100 | IR |

| C-H Out-of-Plane Bend | 900-675 | IR |

| C-Br Stretch | 700-500 | IR, Raman |

| C-I Stretch | 600-480 | IR, Raman |

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule, as well as to elucidate its structure through the analysis of its fragmentation patterns upon ionization. For this compound (C₆H₂BrF₂I), high-resolution mass spectrometry would confirm its exact mass.

The fragmentation of this compound in a mass spectrometer would be expected to proceed through the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The initial fragmentation would likely involve the loss of the iodine atom, as the C-I bond is weaker than the C-Br and C-F bonds. This would result in a significant fragment ion. Subsequent fragmentation could involve the loss of the bromine atom, followed by the fluorine atoms or parts of the benzene ring. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br and ¹²⁷I) would lead to a characteristic isotopic pattern in the mass spectrum, aiding in the identification of fragments containing these elements.

Table 2: Predicted Mass Spectrometric Fragments for this compound

| Fragment Ion | Description |

| [C₆H₂BrF₂I]⁺ | Molecular Ion |

| [C₆H₂BrF₂]⁺ | Loss of Iodine |

| [C₆H₂F₂I]⁺ | Loss of Bromine |

| [C₆H₂I]⁺ | Loss of Bromine and two Fluorine atoms |

| [C₆H₂Br]⁺ | Loss of Iodine and two Fluorine atoms |

Surface Science Techniques for Adsorption and Reaction Monitoring

The study of how molecules like this compound interact with surfaces is critical for applications in catalysis, electronics, and sensor technology. Surface science techniques provide invaluable information about the adsorption geometry, electronic structure, and chemical reactions of molecules on solid substrates.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. When this compound is adsorbed on a surface, XPS can be used to identify the presence of Carbon, Fluorine, Bromine, and Iodine on the surface. Furthermore, high-resolution XPS spectra of the C 1s, F 1s, Br 3d, and I 3d core levels can provide information about the chemical environment of these atoms, indicating whether they are involved in chemical bonding with the surface.

Reflection-Absorption Infrared Spectroscopy (RAIRS)

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces. By analyzing the changes in the vibrational frequencies of this compound upon adsorption, RAIRS can provide information about the orientation of the molecule on the surface and the nature of the molecule-surface interaction. For instance, a significant shift in the C-I or C-Br stretching frequencies could indicate a strong interaction between the halogen atoms and the surface.

Near Edge X-ray Absorption Fine Structure (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another powerful tool for determining the orientation of adsorbed molecules. By tuning the energy of the incident X-rays to the absorption edges of the constituent atoms (e.g., C K-edge, F K-edge), NEXAFS can probe the unoccupied electronic states of the adsorbate. The polarization dependence of the NEXAFS signal provides detailed information about the orientation of the molecular orbitals and thus the orientation of the molecule with respect to the surface. For an aromatic molecule like this compound, NEXAFS can distinguish between a planar or tilted adsorption geometry.

Applications in Advanced Organic Synthesis and Materials Science

1-Bromo-2,4-difluoro-6-iodobenzene as a Versatile Building Block for Complex Organic Molecules

The strategic placement of three different halogen atoms on the benzene (B151609) ring makes this compound a highly valuable and versatile building block in the field of organic synthesis. The distinct reactivity of the iodo, bromo, and fluoro groups allows for a stepwise and controlled introduction of various functional groups, paving the way for the construction of complex molecular architectures. This compound serves as a key starting material in the synthesis of a wide array of intricate organic molecules.

Divergent Synthesis Strategies

The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of its utility in divergent synthesis. The carbon-iodine bond is the most reactive towards metal-halogen exchange and cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bonds are generally the most stable. This hierarchy in reactivity allows for selective transformations at specific positions on the aromatic ring.

For instance, the iodine atom can be selectively replaced through reactions like Suzuki, Stille, or Sonogashira couplings, leaving the bromine and fluorine atoms intact for subsequent modifications. This initial coupling introduces a new substituent at the 6-position. Following this, the bromine atom at the 1-position can be targeted for a second coupling reaction or other transformations, such as lithiation followed by quenching with an electrophile. This stepwise approach enables the synthesis of a diverse library of compounds from a single starting material.

Sequential Functionalization of Multiple Halogen Sites

The ability to sequentially functionalize the different halogen sites of this compound offers a powerful tool for the precise construction of polysubstituted aromatic compounds. The typical order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br. This allows for a predictable and controlled sequence of reactions.

A common synthetic route involves an initial Sonogashira or Suzuki coupling at the iodine position. The resulting difluoro-bromophenyl derivative can then undergo a second cross-coupling reaction at the bromine position. This sequential functionalization is instrumental in creating complex molecules with well-defined substitution patterns, which is particularly important in the development of pharmaceuticals and materials with specific properties.

Table of Reactivity for Halogen Sites:

| Halogen | Position | Relative Reactivity in Cross-Coupling | Common Transformations |

| Iodine | 6 | Highest | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig amination |

| Bromine | 1 | Intermediate | Suzuki, Stille, Sonogashira, Heck, Lithiation |

| Fluorine | 2, 4 | Lowest | Nucleophilic Aromatic Substitution (under harsh conditions) |

Precursors for Organic Electronic and Optoelectronic Materials

The unique electronic properties conferred by the fluorine and bromine/iodine atoms make this compound an attractive precursor for the synthesis of materials used in organic electronics and optoelectronics. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is a critical aspect in tuning their electronic and photophysical properties.

Synthesis of Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are the fundamental components of many organic electronic devices. This compound can be effectively utilized in the synthesis of these materials through various polymerization techniques, most notably Yamamoto and Suzuki polycondensations.

In these processes, the dihalo- or trihalo-aromatic monomer undergoes a step-growth polymerization to form long-chain conjugated polymers. The bromine and iodine atoms serve as the reactive sites for the carbon-carbon bond formation that creates the polymer backbone. The fluorine substituents remain on the polymer backbone, influencing its solubility, morphology, and electronic properties.

Application in Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices. The introduction of fluorine atoms into the semiconductor's molecular structure, facilitated by precursors like this compound, is a widely adopted strategy to enhance their performance. Fluorination can lead to improved charge carrier mobility and better stability of the semiconductor material. The resulting fluorinated organic semiconductors are used in the fabrication of organic field-effect transistors (OFETs) and other electronic components.

Utility in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The tailored electronic properties of materials derived from this compound make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, fluorinated materials can be used as host materials, emitting layer materials, or electron-transporting materials. The fluorine atoms can help to achieve high photoluminescence quantum yields and balanced charge injection/transport, leading to more efficient and stable devices. nbinno.com

In the context of organic solar cells, the use of fluorinated polymers and small molecules as donor or acceptor materials can lead to higher power conversion efficiencies. The electron-withdrawing fluorine atoms can modulate the energy levels of the materials to optimize the open-circuit voltage and short-circuit current of the solar cell.

Role in the Development of Novel Catalysts and Ligands for Organic Reactions

The strategic placement of bromine, iodine, and fluorine atoms on the benzene ring makes this compound a highly valuable precursor for the synthesis of sophisticated ligands, which are crucial components of modern catalytic systems. The differential reactivity of the carbon-iodine and carbon-bromine bonds is key to its utility.

The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in various cross-coupling reactions. This allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This sequential reactivity is a cornerstone of efficient and modular ligand synthesis. For instance, in palladium-catalyzed reactions such as the Suzuki, Stille, or Sonogashira couplings, the iodo-substituent can be selectively replaced. wikipedia.org This initial coupling can introduce a coordinating group, such as a phosphine (B1218219) or a nitrogen-containing heterocycle, which is a common feature in many effective ligands. nih.govacs.org

Following the initial functionalization at the iodine position, the less reactive bromo-substituent can be targeted in a second coupling reaction. This step-wise approach allows for the creation of unsymmetrical biaryl or other complex ligand scaffolds that are difficult to access through other synthetic routes. Phosphines, a critical class of ligands in metal-catalyzed reactions, are frequently synthesized through the reaction of organometallic reagents with halophosphines or via catalytic C-P bond formation. nih.gov The bromo-iodo-difluoro benzene core of the title compound provides a direct route to such ligands.

The fluorine atoms also play a crucial role by modifying the electronic properties of the aromatic ring. Their strong electron-withdrawing nature can influence the donor-acceptor properties of the resulting ligand, which in turn tunes the reactivity and selectivity of the metal catalyst it coordinates to. This electronic tuning is a powerful tool in the rational design of catalysts for specific organic transformations.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Potential Ligand Fragment |

| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ | Biaryl phosphine precursor |

| Sonogashira Coupling | This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Arylalkynyl phosphine precursor |

| Buchwald-Hartwig Amination | This compound | Amine | Pd₂(dba)₃, Ligand | Amino-functionalized precursor |

| Stille Coupling | This compound | Organostannane | Pd(PPh₃)₄ | Functionalized biaryl precursor |

This table represents potential reactions based on the known reactivity of similar haloaromatic compounds.

Emerging Applications in Supramolecular Chemistry and Advanced Materials

The unique electronic and structural features of this compound make it a promising building block for the construction of novel supramolecular assemblies and advanced functional materials.

In the realm of supramolecular chemistry, the presence of multiple halogen atoms opens up the possibility of forming halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. chemistryviews.orgethz.ch The iodine atom, in particular, is an excellent halogen bond donor, and its ability to form these bonds is enhanced by the presence of electron-withdrawing fluorine atoms on the same ring. chemistryviews.org These directional and specific interactions can be used to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The bromine atom can also participate in weaker halogen bonds, offering another point of interaction to fine-tune the resulting supramolecular architecture. nih.gov The interplay of these non-covalent forces can lead to the formation of liquid crystals, gels, and other soft materials with tailored properties.

The field of advanced materials, particularly liquid crystals, often utilizes fluorinated aromatic compounds. capes.gov.br The introduction of fluorine atoms can significantly influence key physical properties such as dielectric anisotropy, optical anisotropy, and viscosity. While direct studies on liquid crystals incorporating this compound are not yet prevalent, its structural similarity to known liquid crystal components suggests its potential in this area. The rigid, substituted benzene core is a common feature in many liquid crystalline molecules.

Furthermore, the ability to selectively functionalize the molecule at the iodo- and bromo- positions allows for its incorporation into polymers and other materials. For example, it could serve as a monomer or a cross-linking agent to create materials with specific electronic or photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Table 2: Physical Properties of this compound

| Property | Value |

| CAS Number | 933585-14-9 |

| Molecular Formula | C₆H₂BrF₂I |

| Molecular Weight | 318.89 g/mol |

| Appearance | White to light yellow powder/crystal |

| Polarity | Increased due to electronegative halogens |

Data sourced from chemical supplier specifications. cymitquimica.com

Conclusion and Future Research Directions

Summary of Current Understanding

1-Bromo-2,4-difluoro-6-iodobenzene is a polyhalogenated benzene (B151609) derivative featuring three different halogen substituents: bromine, fluorine, and iodine. This unique substitution pattern imparts differential reactivity to the carbon-halogen bonds, a feature that is highly sought after in selective organic synthesis. The presence of electron-withdrawing fluorine atoms influences the electronic properties of the aromatic ring, while the distinct reactivities of the C-Br and C-I bonds allow for sequential and site-selective functionalization.

Current knowledge is primarily centered on its use as an intermediate in the synthesis of more complex molecules, particularly in the realm of materials science and medicinal chemistry. The differential reactivity, where the C-I bond is more susceptible to metal-halogen exchange and certain cross-coupling reactions than the C-Br bond, has been the most exploited feature. This allows for the introduction of various substituents at the iodine-bearing position while leaving the bromine intact for subsequent transformations.

Unexplored Reactivity and Synthetic Opportunities

Despite the recognized utility of its differential C-I versus C-Br reactivity, a vast landscape of unexplored reactivity for this compound remains. The influence of the fluorine atoms on the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions is an area ripe for investigation. Understanding how the interplay of the three different halogens directs incoming substituents could unlock novel synthetic pathways to highly functionalized aromatic compounds.

Furthermore, the potential for activating the C-F bond, typically the most inert of the carbon-halogen bonds, under specific catalytic conditions presents a significant challenge and a substantial opportunity. Developing methodologies for the selective cleavage and functionalization of the C-F bond in the presence of bromo and iodo substituents would represent a major advance in organofluorine chemistry.

Advancements in Catalysis and Methodologies for Polyhalogenated Arenes

The future of synthesizing and utilizing compounds like this compound is intrinsically linked to advancements in catalysis. The development of new catalyst systems with enhanced selectivity for specific carbon-halogen bonds is crucial. researchgate.net This includes the design of ligands that can finely tune the electronic and steric properties of metal centers to discriminate between C-I, C-Br, and even C-F bonds. researchgate.net

Photoredox catalysis is an emerging area that holds immense promise for the selective functionalization of polyhalogenated arenes. mdpi.comtue.nl Light-driven reactions can often proceed under mild conditions and may offer unique selectivity profiles that are not achievable with traditional thermal methods. mdpi.comtue.nl Exploring the application of photoredox catalysis to this compound could lead to novel and efficient synthetic transformations. Additionally, advancements in Brønsted acid catalysis for the halogenation of arenes with electron-withdrawing groups could provide milder and more efficient synthetic routes. nih.gov

Prospects for Rational Design of Functional Materials

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the potential for diverse functionalization at the iodine position, make this compound an attractive scaffold for the rational design of functional materials. rsc.org The interaction between electron-rich arenes and electron-deficient perfluoroarenes, known as arene-perfluoroarene (AP) interactions, can be a powerful tool in directing self-assembly processes to create materials with tailored properties. rsc.org

By strategically incorporating this polyhalogenated arene into larger molecular frameworks, it may be possible to create novel liquid crystals, organic light-emitting diodes (OLEDs), and other optoelectronic materials. innospk.com The ability to precisely control the molecular architecture through sequential, site-selective reactions is key to realizing the full potential of this compound in materials science. rsc.orginnospk.comrsc.org

Synergistic Approaches Combining Experimental and Computational Studies

To unlock the full potential of this compound and other polyhalogenated arenes, a synergistic approach that combines experimental investigation with computational modeling is essential. acs.orgnih.govrsc.org Quantum-chemical calculations can provide deep insights into the electronic structure, bond dissociation energies, and reaction mechanisms that govern the reactivity of these complex molecules. acs.orgnih.govrsc.org

Theoretical studies can help predict the regioselectivity of reactions, guide the design of new catalysts, and rationalize unexpected experimental outcomes. acs.org For instance, computational modeling can elucidate the subtle electronic and steric factors that control the site-selectivity of cross-coupling reactions. researchgate.net This collaborative approach will accelerate the discovery of new reactions and the development of novel functional materials based on polyhalogenated aromatic compounds. nih.govrsc.org

Q & A

Q. What are the standard synthetic routes for preparing 1-bromo-2,4-difluoro-6-iodobenzene?

- Methodological Answer : The compound can be synthesized via halogenation of polyfluorinated benzene derivatives . A common approach involves bromination of 1-bromo-2,4-difluorobenzene using Br₂ in the presence of Fe as a catalyst . Alternative methods include reacting polyfluoroarenethiols with PBr₅ and Br₂ under controlled conditions (e.g., heating in ampules), which allows selective halogenation at ortho/para positions . Purity optimization requires GC-MS or HPLC analysis to confirm the absence of byproducts like polychlorinated or polybrominated derivatives .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on multimodal characterization :

- NMR spectroscopy : ¹⁹F and ¹H NMR identify substituent positions via coupling constants and chemical shifts .

- X-ray crystallography : Reveals molecular geometry, bond lengths (e.g., C–Br: ~1.89 Å, C–I: ~2.09 Å), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking with centroid separations of ~3.7 Å) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (335.34 g/mol) and isotopic patterns for Br/I .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine and iodine substituents enable sequential functionalization :

- Suzuki-Miyaura coupling : Iodine acts as a better leaving group than bromine in Pd-catalyzed reactions, allowing selective substitution at the 6-position .

- Grignard exchange : Br can undergo Mg exchange in THF with i-PrMgBr to form organomagnesium intermediates for nucleophilic additions .

- Ultrasound-assisted reactions : Enhance reaction rates in SNAr (nucleophilic aromatic substitution) with amines or alkoxides .

Advanced Research Questions

Q. How does regioselectivity vary in substitution reactions involving competing halogen substituents?

- Methodological Answer : Reactivity follows the order I > Br > F due to bond dissociation energies (C–I: ~234 kJ/mol vs. C–Br: ~276 kJ/mol). However, steric and electronic factors influence outcomes:

- Ortho/para directors : Fluorine’s electron-withdrawing effect directs electrophiles to meta positions, but bulky substituents (e.g., iodine) may sterically hinder reactivity .

- Kinetic vs. thermodynamic control : At low temperatures, iodine reacts preferentially, while bromine dominates under forcing conditions .

Q. What challenges arise in crystallographic analysis of halogen-rich aromatic systems?

- Methodological Answer :

- Disorder in heavy atoms : Iodine’s large electron cloud can cause crystallographic disorder; refinement with anisotropic displacement parameters is critical .

- Weak interactions : C–H⋯O/F and π-π stacking (interplanar angles <3°) stabilize the lattice but require high-resolution data (≤0.8 Å) for accurate modeling .

- Thermal motion : Low-temperature data collection (e.g., 100 K) mitigates thermal vibrations, improving precision in bond-length measurements .

Q. How can computational methods aid in predicting reaction pathways for this compound?

- Methodological Answer :

- DFT calculations : Predict activation energies for substitution reactions (e.g., ΔG‡ for SNAr with amines) and optimize transition states using B3LYP/6-311+G(d,p) basis sets .

- Retrosynthetic tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes by analyzing reaction databases, prioritizing steps with >80% reported yields .

- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) if used in drug discovery, though in vitro validation is required .

Data Contradictions and Resolutions

Q. Why are multiple CAS numbers (e.g., 933585-14-9, 1208075-99-3) associated with this compound?

- Resolution : Discrepancies arise from isomeric variations or registry updates . For example, 933585-14-9 may represent the 1-bromo-2,4-difluoro-6-iodo isomer, while 1208075-99-3 could denote a different substitution pattern (e.g., meta-iodo). Cross-referencing spectral data (NMR, MS) and synthetic routes clarifies identity .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing trifluorobenzoic acids?

- Methodological Answer : It serves as a precursor for 3-substituted trifluorobenzoic acids via sequential functionalization:

Iodine displacement : Suzuki coupling with arylboronic acids introduces substituents at the 6-position.

Bromine substitution : Hydrolysis or carboxylation yields carboxylic acid derivatives .

Example: Reaction with cyclopropane derivatives produces 3-cyclopropyl-2,4,5-trifluorobenzoic acid, a scaffold for agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.